![molecular formula C7H11N3O2 B6362737 1-(2-Methylpropyl)-4-nitro-1H-pyrazole CAS No. 1060679-10-8](/img/structure/B6362737.png)
1-(2-Methylpropyl)-4-nitro-1H-pyrazole
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed examination of these reactions, including the reagents, conditions, and mechanisms involved.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them . This can be done using various spectroscopic techniques such as NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the study of the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves the study of various properties of the compound such as its melting point, boiling point, solubility, density, refractive index, etc .Scientific Research Applications
Cytochrome P-450 Induction
1-(2-Methylpropyl)-4-nitro-1H-pyrazole has been studied in the context of its potential for inducing cytochrome P-450 and drug metabolism. Pyrazole and its derivatives like 4-methylpyrazole, which are structurally related to 1-(2-Methylpropyl)-4-nitro-1H-pyrazole, have been identified as inducers of hepatic cytochrome P-450. These compounds have shown varying effects on the activity of specific enzymes associated with drug metabolism. For instance, 4-methylpyrazole led to significant increases in certain enzyme activities, such as ethoxyresorufin demethylase (EROD), while other derivatives demonstrated more complex patterns of enzyme induction in vivo (Hayes et al., 1988).
Microsomal Oxidation and Alcohol Metabolism
Studies have explored the effects of pyrazole derivatives on microsomal oxidation of drugs and alcohols. Pyrazole treatment led to an increase in the content of certain cytochrome P-450 isozymes and altered the oxidation rates of various substrates. This research suggests potential applications of these compounds in studying alcohol metabolism pathways and in developing models for studying the effects of alcohol and similar compounds (Krikun, Feierman, & Cederbaum, 1986).
Modulation of Biological Activities
Pyrazole derivatives have also been evaluated for their biological activities, including analgesic, anti-inflammatory, and vasorelaxant effects. A study on a new pyrazole derivative, 5‐[1‐(4‐fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole, highlighted its potential in reducing inflammatory responses and its safe toxicity profile, indicating its promise for pharmaceutical applications (Oliveira et al., 2017).
Impact on Central Nervous System (CNS)
Some pyrazole derivatives have been synthesized and evaluated as potential CNS agents. Compounds like 4-(3-dimethylaminopropyl)-4-hydroxyindeno[1,2-c]pyrazoles demonstrated significant biological activity in tests measuring motor activity in mice, revealing their potential as CNS-active compounds (Lemke, Cramer, & Shanmugam, 1978).
Enzyme Interaction and Metabolic Effects
The interaction of pyrazole derivatives with enzymes and their impact on metabolic processes have been a significant area of research. Studies have detailed how these compounds affect the metabolism of ethanol and other substances through their interaction with cytochrome P-450 isozymes and the induction of specific enzyme activities (Feierman & Cederbaum, 1987).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-methylpropyl)-4-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-6(2)4-9-5-7(3-8-9)10(11)12/h3,5-6H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSLMECOJXKWQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-4-nitro-1H-pyrazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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